An In-Depth Technical Guide to the Physical Properties of (2S)-1,4-Dioxane-2-methanamine hydrochloride
An In-Depth Technical Guide to the Physical Properties of (2S)-1,4-Dioxane-2-methanamine hydrochloride
Introduction
(2S)-1,4-Dioxane-2-methanamine hydrochloride is a chiral heterocyclic compound with potential applications in pharmaceutical research and development. As a primary amine hydrochloride salt, its physicochemical properties are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to formulation stability and target engagement. This guide provides a comprehensive overview of the essential physical properties of this molecule, detailing the experimental methodologies for their determination and elucidating their significance in the context of drug discovery and development. While specific experimental data for this compound is not widely published, this document serves as a procedural framework for its complete physical characterization.
Chemical Identity
A thorough understanding of a compound's physical properties begins with its fundamental chemical identity.
| Property | Value | Source |
| IUPAC Name | [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | [1][2] |
| CAS Number | 1523541-96-9 | [1][3][4] |
| Molecular Formula | C5H12ClNO2 | [1][2] |
| Molecular Weight | 153.61 g/mol | [2][4] |
| Chemical Structure | ![]() | |
| Canonical SMILES | Cl.NC[C@H]1COCCO1 | [1][2] |
| InChI Key | LPQNAKGJOGYMDZ-JEDNCBNOSA-N | [1][2] |
Melting Point and Thermal Analysis
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[5] For a pure substance, this occurs over a narrow temperature range.[6] In pharmaceutical sciences, the melting point is a fundamental indicator of purity and is crucial for quality control.[5] Impurities typically depress the melting point and broaden the melting range.[6] For a hydrochloride salt, the melting point can also provide insights into the stability of the crystal lattice.
Significance in Drug Development
-
Purity Assessment: A sharp and consistent melting point is a primary indicator of a pure compound.
-
Identification: The melting point is a key physical constant that can be used to identify a substance.
-
Formulation Development: Knowledge of the melting point is essential for manufacturing processes such as milling, granulation, and tablet compression, as well as for identifying potential issues with thermal stability.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range using a digital melting point apparatus, a standard and reliable method.[7]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the (2S)-1,4-Dioxane-2-methanamine hydrochloride sample is completely dry, as residual solvent can act as an impurity.[7] This can be achieved by drying the sample under vacuum.
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle to ensure uniform packing.[7]
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary melting point tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. To facilitate packing, the capillary tube can be dropped through a long glass tube onto the benchtop.[7]
-
Repeat until the packed sample height is 2-3 mm.[7]
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, a rapid initial heating (e.g., 10-20 °C/min) can be performed to determine an approximate melting range.
-
Allow the apparatus to cool, then insert a new sample.
-
Set the starting temperature to at least 20 °C below the approximate melting point.
-
Heat at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
-
Data Interpretation:
-
A narrow melting range (0.5-2 °C) is indicative of high purity.
-
A broad melting range suggests the presence of impurities or that the substance decomposes upon melting.
-
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is the property of a substance to dissolve in a solvent to form a homogeneous solution.[4] For oral drug candidates, aqueous solubility is a critical factor influencing absorption and bioavailability.[4] Poorly soluble compounds often exhibit low and variable absorption.[4] As an amine hydrochloride salt, (2S)-1,4-Dioxane-2-methanamine hydrochloride is expected to be water-soluble. However, its solubility in various pH buffers and organic solvents is important for formulation and purification.
Significance in Drug Development
-
Bioavailability: A drug must be in solution to be absorbed across biological membranes.[4]
-
Formulation: Solubility data guides the selection of appropriate vehicles for liquid formulations and influences the dissolution rate of solid dosage forms.
-
Purification: Differential solubility in various organic solvents is the basis for crystallization, a primary method for purification.
Experimental Protocol: pH-Solubility Profile
This protocol describes the determination of the equilibrium solubility of the compound at different pH values, which is crucial for predicting its behavior in the gastrointestinal tract.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation:
-
Add an excess amount of (2S)-1,4-Dioxane-2-methanamine hydrochloride to a known volume of each buffer in separate vials. The excess solid ensures that equilibrium saturation is achieved.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate a pH-solubility profile.
-
Caption: Workflow for pH-Solubility Profiling.
Optical Rotation
(2S)-1,4-Dioxane-2-methanamine hydrochloride is a chiral molecule, meaning it exists as a non-superimposable mirror image. Chiral compounds have the ability to rotate the plane of polarized light, a property known as optical activity.[8] The specific rotation is a standardized measure of this rotation and is a characteristic physical constant for a chiral substance.[8][9]
Significance in Drug Development
-
Chiral Identity and Purity: Specific rotation confirms the stereochemical identity of the compound and can be used to determine its enantiomeric purity.
-
Quality Control: It is a critical parameter for ensuring the correct enantiomer is present in the final drug substance, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Experimental Protocol: Specific Rotation Measurement
This protocol outlines the measurement of specific rotation using a polarimeter.[9]
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh a known mass of (2S)-1,4-Dioxane-2-methanamine hydrochloride.
-
Dissolve the compound in a suitable solvent (e.g., methanol or water) in a volumetric flask to a known concentration (c), typically expressed in g/mL.
-
-
Polarimeter Setup:
-
Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.
-
Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.
-
-
Measurement:
-
Rinse and fill the sample cell of a known path length (l), in decimeters (dm), with the prepared solution, ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.
-
-
Calculation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c)
-
The specific rotation is typically reported with the temperature and wavelength, e.g., [α]D^20.
-
Acidity Constant (pKa)
The pKa is a measure of the acidity of a compound. For an amine hydrochloride, it represents the equilibrium between the protonated (ammonium) and the free amine forms. The pKa value is critical as it determines the ionization state of the molecule at a given pH.
Significance in Drug Development
-
Solubility and Absorption: The ionization state significantly affects a drug's solubility and its ability to permeate biological membranes. Generally, the non-ionized form is more lipid-soluble and can cross cell membranes more easily.
-
Target Binding: The charge of a molecule can influence its binding to the target receptor.
-
Formulation: pKa is crucial for selecting appropriate salt forms and for developing stable formulations.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh the (2S)-1,4-Dioxane-2-methanamine hydrochloride and dissolve it in a known volume of water or a water-cosolvent mixture.
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms in the molecule. For (2S)-1,4-Dioxane-2-methanamine hydrochloride, one would expect to see distinct signals for the protons on the dioxane ring, the methylene bridge, and the amine group. The chemical shifts and coupling patterns would confirm the structure. The protons on the carbon adjacent to the nitrogen would be deshielded.[10]
-
¹³C NMR: Shows the number of different carbon environments. For this compound, due to its chirality, all five carbon atoms are expected to be chemically non-equivalent and should give rise to five distinct signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. For an amine hydrochloride, characteristic absorptions would include:
-
N-H stretching: Broad and strong bands in the region of 3000-2700 cm⁻¹ are characteristic of the ammonium (NH3+) group.[11]
-
N-H bending: Asymmetric and symmetric bending vibrations for the NH3+ group typically appear around 1625-1500 cm⁻¹.[11]
-
C-O stretching: Strong bands for the ether linkages in the dioxane ring are expected in the 1250-1050 cm⁻¹ region.
-
C-N stretching: This vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ range.[12]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule. For this compound, using electrospray ionization (ESI) in positive mode, one would expect to see the molecular ion of the free base [M+H]⁺ at m/z 118.1. The fragmentation pattern would likely involve cleavage of the bond alpha to the nitrogen atom, a characteristic fragmentation for amines.[13][14][15][16]
Additional Physical Properties
Appearance
The compound is expected to be a white to off-white crystalline solid, which is typical for small molecule hydrochloride salts.
Loss on Drying (LOD)
This test determines the amount of volatile matter (e.g., water or residual solvents) in the sample. It is an important quality control parameter. The procedure is detailed in USP General Chapter <731>.[17][18][19][20] A low LOD value is indicative of a pure, dry substance.
Conclusion
The physical properties of (2S)-1,4-Dioxane-2-methanamine hydrochloride are fundamental to its characterization and potential development as a pharmaceutical agent. While specific experimental data is not yet widely available, the established methodologies outlined in this guide provide a robust framework for researchers to generate the necessary data. A thorough understanding and documentation of these properties, in accordance with regulatory guidelines such as those from the ICH[21][22][23][24], are essential for any future development of this compound.
References
-
The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.). Retrieved from [Link]
-
General Chapters: <731> LOSS ON DRYING. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]
-
Loss on Drying (LOD). (n.d.). PharmaSciences. Retrieved from [Link]
-
<731> Loss on Drying. (n.d.). USP-NF. Retrieved from [Link]
-
Video: Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]
-
<731> Loss on Drying. (2024, June 28). USP-NF. Retrieved from [Link]
-
Chapter 731 - LOSS ON DRYING. (n.d.). Scribd. Retrieved from [Link]
-
GCMS Section 6.15. (n.d.). Whitman People. Retrieved from [Link]
-
Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Retrieved from [Link]
-
Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. (n.d.). EMA. Retrieved from [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved from [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). Retrieved from [Link]
-
6.5: Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]
-
Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). EMA. Retrieved from [Link]
-
1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. (n.d.). PubMed. Retrieved from [Link]
-
ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (2025, October 15). ECA Academy. Retrieved from [Link]
-
DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. (n.d.). Universities Space Research Association. Retrieved from [Link]
-
The infrared spectra of secondary amines and their salts. (2025, October 5). ResearchGate. Retrieved from [Link]
-
ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). ECA Academy. Retrieved from [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate. Retrieved from [Link]
-
Specific Rotation. (n.d.). Chemistry Steps. Retrieved from [Link]
-
A general method to predict optical rotations of chiral molecules from their structures. (2023, February 6). RSC Publishing. Retrieved from [Link]
-
1H and 13C NMR signal shifts of the dioxane internal standard in solutions of the dysprosium and thulium aqua complexes. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). PMC - NIH. Retrieved from [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). Retrieved from [Link]
-
(A) 1 H NMR spectra after heating 2 in dioxane-d 8 at 0, 13, and 78 h,. (n.d.). ResearchGate. Retrieved from [Link]
-
Optical activity and specific rotation. (n.d.). OrgoSolver. Retrieved from [Link]
-
5.3: Optical Activity. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]
-
13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of. (2025, November 15). Doc Brown's Chemistry. Retrieved from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
24.10 Spectroscopy of Amines. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]
-
1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
What is Melting Point?. (n.d.). Mettler Toledo. Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
IR: amines. (n.d.). Retrieved from [Link]
-
1-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 45595364. (n.d.). PubChem. Retrieved from [Link]
-
Amine Unknowns. (n.d.). Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-[(2S)-1,4-DIOXAN-2-YL]METHANAMINE HYDROCHLORIDE | CAS 1523541-96-9 [matrix-fine-chemicals.com]
- 3. parchem.com [parchem.com]
- 4. (2S)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]
- 5. mt.com [mt.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 15. GCMS Section 6.15 [people.whitman.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uspbpep.com [uspbpep.com]
- 18. pharmasciences.in [pharmasciences.in]
- 19. â©731⪠Loss on Drying [doi.usp.org]
- 20. scribd.com [scribd.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

